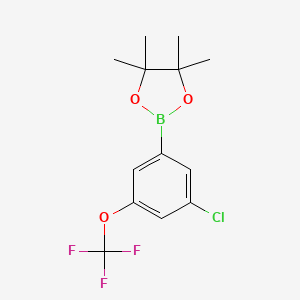
3-クロロ-5-(トリフルオロメトキシ)フェニルボロン酸ピナコールエステル
概要
説明
“3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 1803320-97-9 . Its IUPAC name is 2-[3-chloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The molecular weight of this compound is 322.52 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-9(15)7-10(6-8)19-13(16,17)18/h5-7H,1-4H3 .Chemical Reactions Analysis
The Suzuki–Miyaura coupling is one of the most important applications of organoboron compounds . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
This compound has a storage temperature of 2-8°C . It is shipped at room temperature .科学的研究の応用
ドラッグデリバリーシステム
3-クロロ-5-(トリフルオロメトキシ)フェニルボロン酸ピナコールエステル: は、ドラッグデリバリーシステムの開発に利用されてきました。 例えば、この化合物は、反応性酸素種 (ROS) に応答する多機能性ナノ粒子を作成するために構造的に改変されています 。これらのナノ粒子は、歯周病などの炎症性疾患に多く見られる ROS に応答して、クルクミンなどの治療薬を放出するように設計されています。この標的化された放出メカニズムにより、薬物は必要な場所に正確に届けられ、有効性を高め、潜在的な副作用を軽減します。
有機合成
この化合物は、特に鈴木・宮浦クロスカップリング反応における有機合成における貴重な反応剤です 。これらの反応は、医薬品やポリマーを含む複雑な有機分子の作成に不可欠です。トリフルオロメトキシ基の存在は、反応性を高め、得られる分子にユニークな電子特性を与えます。
材料科学
材料科学において、3-クロロ-5-(トリフルオロメトキシ)フェニルボロン酸ピナコールエステルは、フッ素化芳香族ポリ(エーテル-アミド)の合成に貢献しています 。これらの材料は、優れた耐薬品性と耐熱性を示し、高度なコーティングやフィルムなどの高性能用途に適しています。
触媒
この化合物は、さまざまな化学反応の触媒として役立ちます。 例えば、この化合物は、特定の有機化合物の合成に不可欠なプロト脱ボロン化プロセスで使用されています 。この化合物の触媒活性は、ボロン酸部分に起因し、化学反応におけるボロン基の移動を促進します。
分析化学
分析化学では、3-クロロ-5-(トリフルオロメトキシ)フェニルボロン酸ピナコールエステルを含むフェニルボロン酸とそのエステルの溶解性特性を研究して、さまざまな溶媒における挙動を理解しています 。この知識は、さまざまな化合物の抽出および精製プロセスを設計するために不可欠です。
生物医学研究
この化合物は、生物分子と複合体を形成する能力があるため、生物医学研究で潜在的な用途があります。 この化合物は、糖尿病の研究と治療に影響を与える糖の分子受容体を開発するために使用できます .
超分子化学
超分子化学は、分子間の相互作用を調べて、複雑な構造を形成します3-クロロ-5-(トリフルオロメトキシ)フェニルボロン酸ピナコールエステルは、ガス貯蔵、センシング、触媒などの用途を持つ共有結合性有機フレームワークを構築するために使用できます .
生物活性
最後に、この化合物の誘導体は、その生物活性を調査しています。 これらの誘導体は、生物学的経路の阻害剤または調節剤としての役割を調査されており、新しい治療薬の開発につながる可能性があります .
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of the compound 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is susceptible to hydrolysis, especially at physiological ph . This could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of the action of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester are primarily seen in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester. For instance, the rate of its hydrolysis is strongly influenced by pH, with the reaction being considerably accelerated at physiological pH . Additionally, the compound is water-soluble and may spread in water systems , which could potentially affect its stability and efficacy.
生化学分析
Biochemical Properties
3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic acid with palladium catalysts, facilitating the transfer of organic groups between molecules . The compound’s trifluoromethoxy group enhances its reactivity, allowing it to participate in a wide range of coupling reactions. Additionally, the pinacol ester moiety provides stability to the boronic acid, preventing premature degradation during the reaction process .
Cellular Effects
The effects of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester on cellular processes are not extensively documented. Boronic acids, in general, are known to interact with various cellular components, including enzymes and proteins. These interactions can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids have been shown to inhibit serine proteases and kinases, which play crucial roles in cell growth and proliferation . Therefore, it is plausible that 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester may exhibit similar effects on cellular functions.
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester involves its interaction with palladium catalysts in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation, where the boronic acid transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond . This process is facilitated by the trifluoromethoxy group, which enhances the nucleophilicity of the boronic acid, making it more reactive in the coupling reaction . Additionally, the pinacol ester moiety provides stability to the boronic acid, preventing its degradation during the reaction process.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and reactivity of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester can vary over time. The compound is generally stable under standard storage conditions, but its reactivity may decrease if exposed to moisture or high temperatures . Long-term studies on the effects of this compound on cellular functions are limited, but it is known that boronic acids can undergo hydrolysis, leading to the formation of boronic acid derivatives that may exhibit different biochemical properties .
Metabolic Pathways
3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester is involved in metabolic pathways related to its role in Suzuki-Miyaura coupling reactions. The compound interacts with palladium catalysts, facilitating the transfer of organic groups between molecules . Additionally, boronic acids can undergo hydrolysis, leading to the formation of boronic acid derivatives that may participate in other metabolic pathways .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins, which can influence their localization and accumulation within cells
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-9(15)7-10(6-8)19-13(16,17)18/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHLHDNQZYFLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide](/img/structure/B1470872.png)
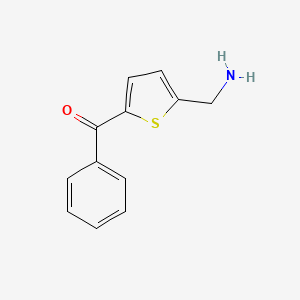
![2-[(3-Chlorophenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1470876.png)
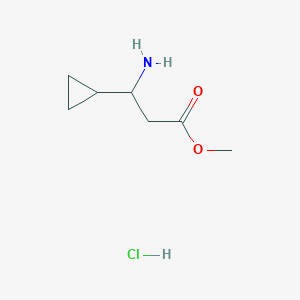
![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1470878.png)



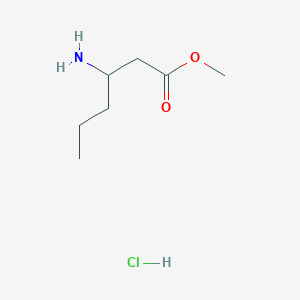
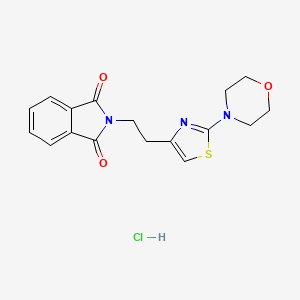
![2-Phenyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3,4-oxadiazole hydrochloride](/img/structure/B1470889.png)
![1-phenyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1470890.png)

![[5-(2,2-Dimethylpropanoyl)-2-thienyl]acetic acid](/img/structure/B1470895.png)
